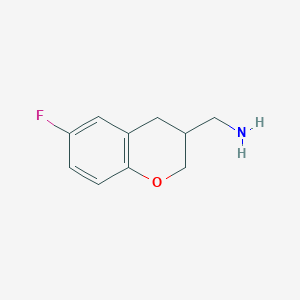

(6-Fluorochroman-3-YL)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

(6-fluoro-3,4-dihydro-2H-chromen-3-yl)methanamine |

InChI |

InChI=1S/C10H12FNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4,7H,3,5-6,12H2 |

InChI Key |

ZYOVOLVNERRAJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)F)CN |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 6 Fluorochroman 3 Yl Methanamine

Chemoenzymatic Synthesis Approaches for Chiral Amines

The demand for enantiomerically pure amines has driven the development of sustainable biocatalytic methods. nih.gov Chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical reactions, offer a powerful approach for the synthesis of chiral amines like (6-Fluorochroman-3-YL)methanamine. manchester.ac.uk

Enzymatic Cascades Utilizing Amine Transaminases for Stereoselective Amination

Amine transaminases (ATAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a ketone or aldehyde substrate, yielding a chiral amine. nih.gov These enzymes are highly stereoselective, making them ideal for the synthesis of enantiopure amines. nih.govresearchgate.net Enzymatic cascades involving ATAs can be designed to produce chiral amines from prochiral ketones. researchgate.net

For the synthesis of this compound, a potential enzymatic cascade would involve the use of an ω-transaminase. These enzymes have been successfully employed in the synthesis of various chiral amines. researchgate.net Protein engineering has expanded the substrate scope of ω-TAs, enabling them to accept bulkier substrates. nih.gov Overcoming unfavorable reaction equilibria is a key challenge, which can be addressed by using excess amine donor or employing "smart" diamine donors that cyclize after deamination, driving the reaction forward. nih.gov

Table 1: Key Enzymes in Chiral Amine Synthesis

| Enzyme Class | Function | Key Advantages |

|---|---|---|

| Amine Transaminases (ATAs) | Stereoselective transfer of an amino group to a carbonyl compound. | High stereoselectivity, broad substrate scope through engineering. nih.govresearchgate.net |

| Imine Reductases (IREDs) | Asymmetric reduction of imines to chiral amines. | High enantioselectivity, can be used in one-pot reductive amination. nih.govrsc.org |

Imine Reductase-Catalyzed Approaches for Chiral Amine Production

Imine reductases (IREDs) are NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of prochiral imines to chiral amines with high enantioselectivity. nih.govrsc.org The discovery of IREDs has provided a new industrial approach for producing chiral amines. nih.govrsc.org These enzymes are particularly valuable for the synthesis of secondary and tertiary amines. nih.gov

A biocatalytic cascade combining an ene-reductase (ERed) and an imine reductase (IRed) can convert α,β-unsaturated ketones into chiral amines with multiple stereocenters. nih.gov For the synthesis of this compound, a prochiral 6-fluorochroman-3-one (B3394855) could be subjected to reductive amination using an IRED. nih.govresearchgate.net The use of IREDs in a one-pot reaction with a ketone and an amine source is a highly efficient strategy. researchgate.net The choice of IRED is crucial, as different enzymes can exhibit varying levels of activity and stereoselectivity. manchester.ac.uk

Enantioselective Synthesis of Key Chiral Intermediates for Chroman Derivatization

Asymmetric synthesis of fluorinated amino acids, which are valuable building blocks, has been achieved using chiral Ni(II) complexes. beilstein-journals.org This highlights the potential of metal-catalyzed asymmetric reactions to generate key chiral intermediates. Another approach involves the enantioselective Hiyama cross-coupling of bisfunctionalized electrophiles to produce chiral α-trifluoromethyl alcohols and ethers. nih.gov These methods could potentially be adapted for the synthesis of chiral fluorinated chroman intermediates.

Conventional Chemical Synthesis Routes for Fluorinated Chromans

While biocatalysis offers green and selective methods, conventional chemical synthesis remains a cornerstone for the production of many organic compounds, including fluorinated chromans.

Multi-Step Synthesis of Substituted Chroman-3-ylmethanamines

Traditional multi-step syntheses often involve the construction of the chroman ring followed by the introduction and manipulation of the aminomethyl group at the 3-position. Reductive amination is a common method for converting a carbonyl group to an amine. wikipedia.org This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. wikipedia.orgmasterorganicchemistry.com

The synthesis of substituted chroman-4-ones, which can be precursors to chroman-3-ylmethanamines, has been reported. acs.org For instance, a substituted chroman-4-one can be reduced to the corresponding alcohol, which can then be further functionalized to introduce the aminomethyl group.

One-Pot Synthetic Methodologies for the Construction of Fluorinated Chroman Ring Systems

One-pot syntheses are highly desirable as they reduce the number of purification steps, saving time and resources. Several one-pot methods for constructing heterocyclic ring systems have been developed. For example, a one-pot ring-closure and ring-opening sequence has been used for the synthesis of dihydrofurofurans and functionalized furans. rsc.org

The construction of the chroman ring itself can be achieved through various cyclization reactions. researchgate.net The introduction of fluorine into organic molecules is a significant area of research. youtube.comelsevier.com Ring-opening fluorination of cyclic compounds is an efficient way to create complex fluorine-containing molecules. nih.govjyamaguchi-lab.com One-pot methods for the synthesis of fluorinated compounds, such as the N-perfluoroalkylation–defluorination of nitrosoarenes, have also been reported. nih.gov A one-pot sequential fluorination/Robinson annulation has been used to synthesize chiral cyclohexanones, demonstrating a potential strategy for constructing fluorinated ring systems. researchgate.net The development of one-pot methods for the direct synthesis of the 6-fluorochroman (B116937) ring system would represent a significant advancement in the synthesis of this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Fluorochroman-3-one |

| Pyridoxal 5'-phosphate |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

Derivatization from Precursor Compounds

The primary routes for the synthesis of this compound involve the chemical transformation of readily accessible fluorochroman precursors. These methods are advantageous as they often allow for the retention of the core chroman structure while selectively modifying the functional group at the 3-position.

Synthesis from (6-Fluorochroman-3-YL)methanol

A prominent and reliable method for the preparation of this compound is through the derivatization of (6-Fluorochroman-3-YL)methanol. This transformation can be efficiently carried out using the Mitsunobu reaction, a versatile and widely used method for the conversion of primary and secondary alcohols to a variety of functional groups, including amines, with inversion of stereochemistry. nih.govgoogle.com

The reaction proceeds by activating the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.com This in-situ activation forms an alkoxyphosphonium salt, which is a good leaving group. Subsequent nucleophilic attack by a nitrogen source, such as phthalimide (B116566), leads to the formation of the corresponding N-substituted intermediate. nih.gov The use of phthalimide is advantageous as it serves as a protected form of the primary amine, preventing over-alkylation. chemicalbook.com

The resulting N-((6-Fluorochroman-3-yl)methyl)phthalimide can then be deprotected to yield the final primary amine. A common and effective method for the removal of the phthaloyl group is treatment with hydrazine (B178648) (H₂NNH₂) in a suitable solvent like ethanol (B145695) or methanol. chemicalbook.com This step cleaves the imide to liberate the desired this compound and the phthalhydrazide (B32825) byproduct.

An alternative to the two-step Mitsunobu reaction with phthalimide involves the use of hydrazoic acid (HN₃) or its salt, sodium azide (B81097) (NaN₃), as the nucleophile. This would lead to the formation of an azidomethyl intermediate, which can then be reduced to the primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. nih.gov

| Starting Material | Reagents | Intermediate | Deprotection/Reduction | Final Product |

| (6-Fluorochroman-3-YL)methanol | 1. PPh₃, DEAD2. Phthalimide | N-((6-Fluorochroman-3-yl)methyl)phthalimide | Hydrazine (H₂NNH₂) | This compound |

| (6-Fluorochroman-3-YL)methanol | 1. PPh₃, DIAD2. NaN₃ | 3-(azidomethyl)-6-fluorochroman | LiAlH₄ or H₂/Pd-C | This compound |

Transformation of other Fluorochroman Precursors and Related Intermediates

Another viable synthetic approach to this compound involves the transformation of other functionalized fluorochroman precursors. A key intermediate in this context is a 6-fluorochroman carboxylic acid, specifically 6-fluorochroman-3-carboxylic acid. While the synthesis of 6-fluorochroman-2-carboxylic acid is well-documented researchgate.netgoogle.com, the 3-substituted isomer can be prepared through analogous synthetic strategies.

The Curtius rearrangement provides a powerful method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom. chemrxiv.orggoogle.com This reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate, releasing nitrogen gas. The isocyanate can then be hydrolyzed to the corresponding amine. nih.gov

The synthesis would commence with the activation of 6-fluorochroman-3-carboxylic acid, for instance, by converting it to the corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with an azide salt, such as sodium azide (NaN₃), to form the 6-fluorochroman-3-carbonyl azide.

Gentle heating of the acyl azide in an inert solvent induces the Curtius rearrangement, yielding 3-(isocyanatomethyl)-6-fluorochroman. Subsequent hydrolysis of the isocyanate, typically by treatment with aqueous acid or base, will lead to the formation of this compound via an unstable carbamic acid intermediate that decarboxylates. rsc.org

| Starting Material | Activation | Azide Formation | Rearrangement & Hydrolysis | Final Product |

| 6-Fluorochroman-3-carboxylic acid | SOCl₂ or (COCl)₂ | NaN₃ | 1. Heat (Rearrangement)2. H₃O⁺ or OH⁻ (Hydrolysis) | This compound |

This strategy offers an alternative pathway that avoids the direct use of the corresponding alcohol and showcases the versatility of the fluorochroman scaffold in synthetic transformations.

Structure Activity Relationship Sar and Structural Determinants of Biological Interactions for 6 Fluorochroman 3 Yl Methanamine

Conformational Analysis and Stereochemical Influence on Molecular Recognition Processes

The three-dimensional arrangement of a molecule, encompassing its conformation and stereochemistry, is a critical determinant of its interaction with biological targets. For (6-Fluorochroman-3-YL)methanamine, the spatial orientation of the fluorine atom, the methanamine group, and the chroman ring system dictates its ability to fit into the binding pocket of a receptor or the active site of an enzyme.

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques used to elucidate the conformational preferences and absolute stereochemistry of such molecules. nih.gov For instance, studies on similar fluorinated heterocyclic systems, like fluorinated piperidines, have shown that the fluorine atom can exert a significant influence on the ring conformation, often favoring an axial orientation due to stereoelectronic effects. researchgate.net Understanding these conformational biases is crucial for designing molecules with optimal target engagement.

Impact of Fluorine Substitution Pattern on Ligand-Target Interactions within Chroman Scaffolds

The introduction of a fluorine atom into a drug candidate, a common strategy in medicinal chemistry, can profoundly alter its physicochemical properties and, consequently, its biological activity. researchgate.net In the case of this compound, the fluorine atom at the C6 position of the chroman ring can influence ligand-target interactions through several mechanisms:

Electronic Effects: Fluorine is the most electronegative element, and its presence can create a localized dipole moment and alter the electron distribution of the aromatic ring. This can modulate the strength of hydrogen bonds and other electrostatic interactions with the target protein.

Lipophilicity: The replacement of a hydrogen atom with a fluorine atom generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its binding to hydrophobic pockets within a target. nih.gov

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. rsc.org This can enhance the metabolic stability of the compound, leading to a longer duration of action.

Conformational Effects: As mentioned earlier, fluorine can influence the conformational preferences of the chroman ring, which can have a significant impact on binding affinity. nih.gov

The position of fluorine substitution on the chroman scaffold is critical. For example, a study on substituted chroman-4-ones as sirtuin 2 inhibitors showed that a fluorine at the 7-position resulted in weak inhibitory activity. acs.org This highlights the importance of the substitution pattern in determining biological outcomes.

Structure-Activity Relationships of Chroman Ring System Modifications (e.g., C-4 position)

For instance, in chroman-4-one derivatives, modifications at the C-4 position, such as the reduction of the ketone to a hydroxyl group or its complete removal, have been shown to lead to a significant loss of inhibitory activity against certain enzymes. acs.org This suggests that the carbonyl group at C-4 may be crucial for forming key hydrogen bond interactions with the target.

Furthermore, the introduction of different substituents at various positions on the chroman ring can modulate activity. Studies have shown that the nature and position of these substituents can affect the molecule's interaction with efflux pumps and its antioxidant properties. researchgate.net For example, the presence of a hydroxyl group at the C-7 position in some chromanone derivatives was found to be essential for their activity. researchgate.net

| Modification | Position | Observed Effect on Activity | Reference |

| Reduction of Ketone | C-4 | Significant loss of inhibitory activity | acs.org |

| Removal of Carbonyl | C-4 | Significant loss of inhibitory activity | acs.org |

| Hydroxyl Group | C-7 | Essential for activity in some derivatives | researchgate.net |

| Fluorine Substitution | C-7 | Weak inhibitory activity | acs.org |

Contribution of the Methanamine Moiety to Receptor and Enzyme Binding Specificity

The methanamine moiety, -CH2NH2, at the C3 position of the chroman ring is a key functional group that can participate in various non-covalent interactions with biological targets. The primary amine group can act as a hydrogen bond donor and can also be protonated under physiological conditions to form a positively charged ammonium (B1175870) group. This positive charge can engage in strong electrostatic interactions, such as salt bridges, with negatively charged amino acid residues (e.g., aspartate, glutamate) in the binding site of a receptor or enzyme.

The length and flexibility of the linker between the chroman ring and the amine group can also be important for optimal positioning within the binding pocket. The stereochemistry at the C3 position, as previously discussed, will determine the precise orientation of the methanamine group, which can be critical for achieving high binding affinity and specificity.

In studies of related compounds, such as 3-amino-piperidine derivatives, the diamine configuration was found to be important for RNA recognition, mimicking the interactions of aminoglycoside antibiotics. ucsd.edu This highlights the potential for the amino group in this compound to play a similar role in molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com This approach is a valuable tool in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. nih.gov

The process of building a QSAR model involves several steps:

Data Set Collection: A dataset of compounds with known biological activities is required. For this compound and its analogs, this would involve synthesizing a library of related compounds and testing their activity in a relevant biological assay.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. youtube.com These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. frontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques to ensure its reliability. youtube.com

For chroman derivatives, QSAR studies have been successfully applied to predict their fungicidal activity. frontiersin.org In one such study, descriptors related to electronic properties and molecular shape were found to be important for activity. frontiersin.org A well-validated QSAR model for this compound and its analogs could provide valuable insights into the key structural features required for a desired biological effect and guide the design of more potent and selective compounds.

| QSAR Model Component | Description |

| Dataset | A collection of chroman derivatives with measured biological activities. |

| Descriptors | Numerical values representing properties like size, shape, and electronic features of the molecules. |

| Statistical Method | Algorithms like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create the predictive model. |

| Validation | Statistical tests to confirm the model's accuracy and predictive ability. |

Molecular Interactions and Biochemical Target Profiling of 6 Fluorochroman 3 Yl Methanamine

Protein-Ligand Interaction Characterization

The investigation into how a ligand, such as (6-Fluorochroman-3-YL)methanamine, interacts with its biological targets is fundamental to elucidating its mechanism of action. This typically involves a suite of biophysical and biochemical assays.

Advanced Spectroscopic Techniques for Binding Affinity and Kinetics

Modern drug discovery relies heavily on sophisticated spectroscopic methods to provide detailed insights into the dynamics of protein-ligand binding. These techniques are crucial for understanding the affinity (how tightly a ligand binds), the kinetics (the rates of binding and dissociation), and the specific structural interactions at the binding site.

Fluorescence Spectroscopy in Protein-Ligand Binding Analysis

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to proteins. Changes in the intrinsic fluorescence of a protein, often from tryptophan residues, upon ligand binding can provide information about the binding constant and stoichiometry. However, no studies employing this method to analyze the interaction of this compound with any protein target have been identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Receptor Epitope Mapping

NMR spectroscopy is a powerful tool for mapping the binding interface (epitope) of a ligand on its receptor. Techniques like Saturation Transfer Difference (STD) NMR, WaterLOGSY, and transferred Nuclear Overhauser Effect (tr-NOE) can identify the specific parts of a ligand that are in close contact with the protein. This structural information is invaluable for the rational design and optimization of drug candidates. Unfortunately, the scientific literature lacks any NMR-based studies on this compound.

Surface Plasmon Resonance (SPR) Studies for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is an optical technique that allows for the real-time, label-free analysis of biomolecular interactions. It provides precise data on the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated. A search for SPR data for this compound yielded no results, leaving its binding kinetics to any potential targets unknown.

Native Mass Spectrometry for Protein-Ligand Complex Analysis

Native mass spectrometry (nMS) allows for the study of intact protein-ligand complexes in the gas phase, preserving their non-covalent interactions. This technique can determine the stoichiometry of the complex and confirm the identity of the bound ligand. As with other methods, there is no available research applying nMS to this compound.

Radioligand Binding Assays for Receptor Affinity Profiling

Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for a receptor. These assays use a radioactively labeled ligand to compete with an unlabeled test compound, allowing for the determination of the inhibitory constant (K_i). This is a crucial step in profiling a compound's potency and selectivity across various receptors. The receptor affinity profile for this compound remains uncharacterized, as no radioligand binding data has been published.

Information regarding this compound is not available in publicly accessible scientific literature.

Following a comprehensive search of available scientific and academic databases, no specific data or research publications were found for the chemical compound This compound . Consequently, it is not possible to provide a detailed article on its molecular interactions and biochemical target profiling according to the requested outline.

The user's request is highly specific, outlining sections on structural biology, detailed enzyme inhibition studies, and receptor binding profiles. However, there is no retrievable research that links this compound to the specified biological activities.

While general information exists for the methodologies and biological targets mentioned in the outline—such as X-ray diffraction, various enzyme classes (Aromatase, α-Glucosidase, Topoisomerases, Cyclooxygenases, 5-Lipoxygenases, Cytochrome P450s), and Serotonin Receptors (5-HT1A)—this information is not associated with the specified compound. For instance, studies on related but structurally distinct molecules, like 3-Chloromethylene-6-fluorothiochroman-4-one, have shown activity as topoisomerase poisons, but this cannot be extrapolated to this compound. nih.gov

Without primary or secondary research data, generating an article that is "thorough, informative, and scientifically accurate" is not feasible. Any attempt to do so would result in speculation or the fabrication of data, which would be scientifically unsound.

Therefore, the requested article on the "" cannot be generated. A table of mentioned compounds has been omitted as no article content could be produced.

Receptor Binding and Functional Modulatory Activity

G Protein-Coupled Receptor (GPCR) Interactions (e.g., GPR55, GPR35, GPR18)

A comprehensive understanding of a compound's mechanism of action necessitates the profiling of its interactions with a panel of relevant receptors. GPR55, GPR35, and GPR18 are orphan GPCRs that have garnered scientific interest for their potential roles in various physiological and pathological processes. However, specific data detailing the binding affinities or functional modulation of this compound at these particular receptors are not available in published literature or databases. Without such data, any potential relationship between this compound and the signaling pathways mediated by GPR55, GPR35, and GPR18 remains speculative.

Computational and Theoretical Studies on 6 Fluorochroman 3 Yl Methanamine

Molecular Docking Simulations for Ligand-Target Pose Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand, such as (6-Fluorochroman-3-YL)methanamine, and its biological target, typically a protein or enzyme. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity of the ligand.

While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be illustrated by examining studies on structurally related chroman derivatives. For instance, in silico "fishing" techniques have been applied to search for the unknown biological targets of similar compounds. nih.gov These studies often involve docking the ligand into the active sites of a panel of potential protein targets.

The process typically involves the following steps:

Target Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are usually removed, and hydrogen atoms are added.

Ligand Preparation: The 3D structure of the ligand, in this case this compound, is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the target protein. Each pose is scored based on a scoring function that estimates the binding energy.

Analysis of Results: The top-ranked poses are analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.

For a compound like this compound, key interactions would likely involve the fluorine atom, the amine group, and the chroman ring system. The fluorine atom can participate in halogen bonding or act as a hydrogen bond acceptor. The primary amine group is a strong hydrogen bond donor and can also form salt bridges with acidic residues in the binding pocket. The aromatic part of the chroman ring can engage in π-π stacking or hydrophobic interactions.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability Assessment

Following molecular docking, which provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles change over time. This allows for a more realistic assessment of the binding stability and conformational flexibility of both the ligand and the target.

In the context of this compound, an MD simulation would typically be initiated from the best-docked pose obtained from molecular docking. The simulation would be run for a period of nanoseconds to microseconds, and the resulting trajectory would be analyzed to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, one can assess the stability of the complex. A stable RMSD over the simulation time suggests a stable binding mode.

Analyze Conformational Changes: MD simulations can reveal conformational changes in both the ligand and the protein upon binding. This can highlight induced-fit effects that are not captured by rigid-receptor docking.

Calculate Binding Free Energies: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores.

Studies on related compounds have utilized MD simulations to understand the structure-activity relationship of inhibitors, providing insights that guide the design of more potent and selective molecules. mdpi.com

Quantum Chemical Calculations for Electronic Properties, Interaction Energies, and Reaction Pathways

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure of a molecule. These methods, such as Density Functional Theory (DFT), are used to calculate various electronic properties that are crucial for understanding a molecule's reactivity and intermolecular interactions.

For this compound, quantum chemical calculations can be used to determine:

Optimized Molecular Geometry: To obtain the most stable three-dimensional arrangement of atoms. researchgate.net

Electronic Properties: This includes the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The MEP map can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. researchgate.netresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Interaction Energies: Quantum mechanics can be used to accurately calculate the interaction energies between the ligand and specific residues in the protein's active site, providing a detailed breakdown of the contributions from different types of interactions (e.g., hydrogen bonding, van der Waals forces).

Reaction Pathways: These calculations can elucidate the mechanisms of chemical reactions, such as metabolic transformations that the compound might undergo in the body.

For example, studies on similar fluorinated aromatic compounds have used DFT to investigate their optimized geometry, vibrational frequencies, and electronic properties, providing a strong correlation with experimental data. researchgate.net

Ligand-Based Computational Drug Design Strategies and Virtual Screening Methodologies

When the three-dimensional structure of the biological target is unknown, ligand-based drug design strategies become particularly valuable. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.

For this compound, several ligand-based approaches could be employed:

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. This model can be generated based on a set of known active molecules and then used to screen large compound libraries for new potential hits. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the activity of new, untested compounds. mdpi.com

Virtual Screening: Both pharmacophore models and QSAR models can be used in virtual screening campaigns to rapidly screen large databases of chemical compounds. This allows for the prioritization of a smaller, more manageable set of compounds for experimental testing, thereby saving time and resources.

Ligand-based design has been successfully applied to develop inhibitors for various targets, leading to compounds with improved metabolic stability and pharmacokinetic profiles. nih.govmdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

A crucial aspect of drug development is to ensure that a potential drug candidate has favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor ADME properties are a major cause of failure for drug candidates in clinical trials. In silico ADME prediction models have become essential tools in early-stage drug discovery to filter out compounds with undesirable pharmacokinetic profiles. researchgate.net

For this compound, various ADME properties can be predicted using computational models: nih.gov

Absorption: Prediction of properties like aqueous solubility, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes. For instance, molecular docking studies can predict the binding of the compound to different CYP isoforms. nih.gov

Excretion: Prediction of properties related to the elimination of the compound from the body, such as renal clearance.

These predictions are often based on physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, which are often evaluated against established guidelines like Lipinski's rule of five.

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Aqueous Solubility | Moderately Soluble | Affects absorption and formulation. |

| Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier Penetration | Low | Suggests lower potential for CNS side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| Lipinski's Rule of Five | Compliant | Indicates drug-likeness. |

Integration of Computational and Experimental Data in Mechanistic Elucidation and Ligand Optimization Research

The most powerful approach in drug discovery is the integration of computational and experimental data. Computational studies can generate hypotheses that are then tested experimentally. Conversely, experimental results can be used to validate and refine computational models. This iterative cycle of prediction and validation accelerates the drug discovery process and leads to a deeper understanding of the underlying biological mechanisms.

In the context of this compound, a research program would ideally involve:

Using molecular docking and virtual screening to identify potential biological targets.

Synthesizing the compound and testing its activity against the predicted targets in vitro.

Using the experimental activity data to build and refine QSAR and pharmacophore models.

Employing MD simulations and quantum chemical calculations to understand the binding mode and key interactions of active compounds.

Integrating in silico ADME predictions with experimental pharmacokinetic studies.

This integrated approach has been successfully used to design and optimize inhibitors for a variety of targets, leading to the development of compounds with improved potency, selectivity, and pharmacokinetic properties. mdpi.com By combining the predictive power of computational methods with the empirical evidence from experiments, researchers can more efficiently navigate the complex landscape of drug discovery and development.

Biotransformation and Metabolic Considerations of Fluorinated Chroman Compounds

General Pathways of Fluorinated Organic Compound Metabolism in Biological Systems

Phase I metabolic reactions, such as oxidation, reduction, and hydrolysis, are often the initial steps in the biotransformation of xenobiotics. nih.gov For fluorinated compounds, oxidative metabolism mediated by CYP enzymes is a major pathway. youtube.comyoutube.com This can involve hydroxylation of the molecule at positions not bearing a fluorine atom. However, the strong electron-withdrawing nature of fluorine can influence the reactivity of adjacent sites, sometimes hindering metabolism. nih.govrsc.org

In some instances, the metabolic process can lead to defluorination, the cleavage of the carbon-fluorine bond. This can occur through several enzymatic mechanisms, including oxidative, reductive, and hydrolytic pathways. nih.gov A well-studied example is the hydrolytic defluorination of fluoroacetate (B1212596) by fluoroacetate dehalogenase, which proceeds via a nucleophilic substitution (SN2) mechanism. nih.govacs.orgresearchgate.net

Influence of Fluorine on Metabolic Stability and Potential for Biodegradation

The substitution of hydrogen with fluorine at metabolically susceptible positions is a common strategy to block or slow down oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug. acs.orgtandfonline.comnih.gov The high bond energy of the C-F bond makes it resistant to cleavage by many metabolic enzymes. nih.gov

Fluorination can significantly impact the susceptibility of a molecule to degradation by both mammalian and microbial enzymes. While increased metabolic stability is often desirable from a pharmacokinetic perspective, it can also lead to greater environmental persistence. nih.govnih.gov The biodegradation of highly fluorinated compounds, in particular, can be very slow, leading to their accumulation in the environment. acs.org

However, the presence of fluorine does not render a molecule completely inert to biological transformation. Microorganisms have evolved diverse catabolic pathways to degrade a wide range of organic compounds, including some fluorinated aromatics. nih.govresearchgate.net The efficiency of microbial degradation is dependent on the specific microbial strains and the chemical structure of the fluorinated compound.

Enzymatic Biotransformation Processes of Chroman Derivatives in vitro

Studies on the in vitro biotransformation of chroman derivatives, a core scaffold in many biologically active compounds, have revealed several potential metabolic pathways. The chroman ring system can undergo hydroxylation at various positions, mediated primarily by cytochrome P450 enzymes. core.ac.uk For chroman-4-one derivatives, metabolism can also involve the reduction of the ketone functionality. acs.orgnih.govnih.gov

Table 1: Potential in vitro Metabolic Reactions of Chroman Derivatives

| Reaction Type | Enzyme Family | Potential Site on (6-Fluorochroman-3-YL)methanamine |

| Aromatic Hydroxylation | Cytochrome P450 | Positions 5, 7, or 8 of the chroman ring |

| Benzylic Hydroxylation | Cytochrome P450 | Methylene group of the methanamine side chain |

| N-deamination | Monoamine Oxidase | Amine group of the methanamine side chain |

| N-acetylation | N-acetyltransferase | Amine group of the methanamine side chain |

Microbial Biotransformation of Fluorinated Analogues and its Environmental/Synthetic Implications

The microbial biotransformation of fluorinated compounds is a field of growing interest due to its implications for both environmental remediation and green chemistry. nih.govacs.org Microorganisms, particularly bacteria and fungi, have been shown to degrade a variety of fluorinated aromatic compounds. nih.gov The initial steps in the degradation of these compounds often involve hydroxylation of the aromatic ring, which can lead to spontaneous defluorination if the fluorine is located at a position that becomes unstable upon hydroxylation. acs.org

For instance, the biodegradation of fluoranthene, a polycyclic aromatic hydrocarbon, has been observed in various bacterial strains. nih.gov While direct studies on the microbial metabolism of this compound are lacking, it is plausible that certain microbial species could initiate its degradation through oxidative pathways targeting the chroman ring or the side chain. The presence of the fluorine atom might influence the initial site of attack and the subsequent degradation pathway.

From a synthetic perspective, microbial biotransformations can be harnessed to produce valuable fluorinated building blocks. The enzymatic machinery of microorganisms can catalyze stereoselective and regioselective reactions that are often difficult to achieve through traditional chemical synthesis.

Rational Design Principles for Modulating Metabolic Fate in Fluorinated Chroman Scaffolds

The metabolic fate of a drug candidate is a critical consideration in the drug design and development process. rsc.orgresearchgate.net For fluorinated chroman scaffolds like this compound, several rational design principles can be applied to modulate their metabolic stability and clearance pathways.

One key strategy is the strategic placement of fluorine atoms to block known sites of metabolic oxidation. nih.govmdpi.com As previously mentioned, the fluorine at the 6-position of the target compound likely serves this purpose. Further modifications could involve the introduction of other substituents or the alteration of existing functional groups to steer metabolism towards more predictable and less toxic pathways.

Another approach is to design compounds that are substrates for specific metabolic enzymes, leading to a desired pharmacokinetic profile. For example, modifying the methanamine side chain could alter its susceptibility to monoamine oxidase or N-acetyltransferases, thereby influencing its rate of clearance. Understanding the structure-activity relationships for the enzymes involved in the metabolism of chroman derivatives is crucial for the successful application of these design principles. nih.govnih.gov

Table 2: Design Strategies to Modulate Metabolism of Fluorinated Chromans

| Design Strategy | Rationale | Potential Application to this compound |

| Introduction of additional fluorine atoms | Block other potential sites of metabolism | Addition of fluorine to the 5, 7, or 8-positions of the chroman ring |

| Modification of the side chain | Alter susceptibility to specific enzymes (e.g., MAO, NAT) | N-methylation or N-acetylation of the amine group |

| Introduction of sterically hindering groups | Prevent enzyme access to metabolic "soft spots" | Addition of a bulky group near a potential site of hydroxylation |

| Isosteric replacement of metabolically labile groups | Replace a group prone to metabolism with a more stable one | Not directly applicable to the core scaffold but could be considered for derivatives |

Advanced Methodologies and Future Research Directions

Innovations in Chemoenzymatic Synthesis for Enhanced Scalability and Enantioselectivity

The synthesis of complex molecules like (6-Fluorochroman-3-YL)methanamine with high purity and stereochemical control is a significant challenge. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, offers a powerful solution. nih.govrsc.org

Recent advancements have focused on the discovery and engineering of novel enzymes, such as alcohol dehydrogenases and transaminases, to produce enantiopure precursors for chroman synthesis. rsc.org These biocatalysts can facilitate highly selective transformations, leading to the desired stereoisomer of the final product with high enantiomeric excess. researchgate.net The use of immobilized enzymes in scalable flow systems is another promising development, enabling continuous production and improving process efficiency. nih.gov

Furthermore, researchers are exploring one-pot, multicomponent reactions that combine several synthetic steps into a single, efficient process. nih.gov These "tandem" or "domino" reactions, often catalyzed by chiral organocatalysts, can generate complex chromanone derivatives with excellent enantioselectivity and high yields from simple starting materials. researchgate.net The integration of biocatalytic steps within these cascades is a key area of future research, aiming to create highly efficient and sustainable synthetic routes to chiral chromans. nih.gov

Development of Advanced Spectroscopic and Biophysical Characterization Techniques for Complex Interactions

A deep understanding of how molecules like this compound interact with their biological targets is crucial for drug design. Advanced spectroscopic and biophysical techniques are providing unprecedented insights into these complex interactions.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a particularly powerful tool for studying fluorinated compounds. numberanalytics.com The fluorine atom acts as a sensitive probe, providing detailed information about the local chemical environment. numberanalytics.com ¹⁹F-NMR can be used to monitor the synthesis of fluorinated chromans, characterize their structure, and study their binding to proteins. numberanalytics.comnih.gov Advanced multidimensional NMR techniques, such as 2D ¹⁹F-¹H HETCOR, can further elucidate the structure and dynamics of these molecules and their complexes. numberanalytics.com

Raman spectroscopy and other vibrational spectroscopy techniques offer complementary information about the chemical structure and conformation of molecules. imperial.ac.uk Techniques like Surface-Enhanced Raman Spectroscopy (SERS) can provide enhanced signals for molecules adsorbed on metal surfaces, enabling the study of very small quantities of material. researchgate.net

Biophysical techniques such as small-angle neutron scattering (SANS) and cryo-electron microscopy (cryo-EM) are being used to determine the three-dimensional structure of protein-ligand complexes with high resolution. nih.gov These methods, often combined with molecular dynamics (MD) simulations, provide a dynamic picture of how ligands like chroman derivatives bind to their targets and induce conformational changes. nih.govnih.gov

Implementation of High-Throughput Screening Platforms for Novel Chroman Ligands

The discovery of new and improved chroman-based ligands requires the screening of large libraries of compounds. High-throughput screening (HTS) platforms have revolutionized this process, allowing for the rapid and automated testing of thousands or even millions of molecules. nih.govyoutube.com

HTS can be applied to various aspects of drug discovery, from identifying initial "hits" to optimizing lead compounds. nih.gov Dye-ligand chromatography is one HTS-compatible technique that has been used to identify proteins that bind to specific ligands. nih.govspringernature.com Phage display is another powerful technology for screening large peptide libraries to find binders for a target of interest. nih.gov

The development of diverse ligand libraries is crucial for the success of HTS campaigns. rsc.org These libraries can be assembled from commercially available compounds, or through combinatorial synthesis approaches. rsc.org The integration of HTS with computational modeling allows for a more rational design of screening libraries and a more efficient discovery process.

Multidisciplinary Approaches Integrating Synthetic Chemistry, Chemical Biology, and Computational Science

The complexity of modern drug discovery necessitates a multidisciplinary approach that brings together experts from various fields. The integration of synthetic chemistry, chemical biology, and computational science is proving to be particularly powerful in the study of chroman derivatives. nrel.govyoutube.com

Synthetic chemists are developing new methods to create novel chroman analogs with diverse functionalities. nih.gov These compounds are then passed on to chemical biologists who use a variety of tools to study their biological activity and mechanism of action. nih.gov This can involve cell-based assays, animal models, and advanced imaging techniques.

Computational scientists play a crucial role throughout this process. youtube.comquora.com They use molecular modeling and simulations to predict the binding of ligands to their targets, to understand structure-activity relationships, and to design new compounds with improved properties. nih.gov This iterative cycle of design, synthesis, and testing, guided by computational insights, is accelerating the discovery of new therapeutic agents. youtube.com The development of artificial intelligence and machine learning methods is further enhancing the predictive power of computational chemistry.

The synergy between these disciplines is essential for tackling the challenges of modern drug discovery and for unlocking the full therapeutic potential of compounds like this compound.

Concluding Remarks

Synthesis of Key Research Findings and Contributions for (6-Fluorochroman-3-YL)methanamine

While specific research focused solely on this compound is limited, the available information, primarily from studies on related 6-fluorochroman (B116937) derivatives, provides valuable insights into its synthesis and potential properties.

A general laboratory-scale synthesis for 6-fluorochroman derivatives involves a multi-step process. This typically begins with the fluorination of a chroman precursor at the 6-position. Following this, an amine group is introduced at the 3-position. To enhance water solubility for biological studies, the resulting compound is often converted to its hydrochloride salt.

The core structure of this compound consists of a chroman ring system, which is a fusion of a benzene (B151609) ring and a dihydropyran ring. A fluorine atom is attached at the 6-position of the benzene ring, and a methanamine group (-CH2NH2) is located at the 3-position of the dihydropyran ring.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C10H12FNO |

| Molecular Weight | 181.21 g/mol |

| Appearance | Not specified in literature |

| Solubility | Expected to be soluble in polar solvents |

Identification of Knowledge Gaps and Emerging Research Questions in Fluorinated Chroman Chemistry

The study of fluorinated chromans, including this compound, presents several unanswered questions and areas ripe for further investigation. A significant knowledge gap is the lack of detailed experimental data for many specific derivatives, including our target compound. While general synthetic routes are described, optimized and scalable synthesis protocols are often not publicly available.

Furthermore, comprehensive structural analysis, such as X-ray crystallography and detailed NMR studies, is needed to fully understand the conformational preferences and the impact of fluorine substitution on the three-dimensional structure of these molecules. This information is crucial for understanding their interaction with biological targets.

The biological activity of many fluorinated chromans remains largely unexplored. While some studies point towards potential as 5-HT1A receptor antagonists, a systematic screening against a wider range of biological targets is warranted. nih.govresearchgate.net The precise mechanism of action for those compounds that do exhibit activity also requires further elucidation.

A key emerging research question is the systematic exploration of the structure-activity relationship (SAR) for the 6-fluorochroman scaffold. Understanding how modifications at various positions of the chroman ring, in combination with the 6-fluoro substituent, affect biological activity will be critical for the rational design of more potent and selective compounds. The chromanone scaffold, a related structure, has been identified as a privileged therapeutic scaffold, suggesting that chroman derivatives also hold significant potential. nih.govnih.govacs.orgasianpubs.orgresearchgate.net

Future Outlook for Chroman-Based Chemical Biology Research and its Potential Impact on Fundamental Understanding

The future of chroman-based chemical biology research appears promising, with fluorinated derivatives poised to play a significant role. The chroman scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide range of biologically active natural products and synthetic compounds. nih.govnih.govacs.orgasianpubs.orgresearchgate.net The introduction of fluorine can enhance drug-like properties, such as metabolic stability and binding affinity, making fluorinated chromans attractive candidates for drug discovery programs. rsc.orgnih.govresearchgate.net

Future research will likely focus on several key areas:

Development of Novel Synthetic Methodologies: The creation of more efficient and versatile synthetic routes to access a wider diversity of fluorinated chroman derivatives is essential. researchgate.net

Expanded Biological Screening: Screening of fluorinated chroman libraries against a broad array of biological targets could uncover novel therapeutic applications. The known activity of related compounds suggests potential in areas such as neurodegenerative diseases and infectious diseases. nih.govresearchgate.netnih.gov

In-depth Mechanistic Studies: For active compounds, detailed studies to elucidate their mechanism of action at the molecular level will be crucial for their further development.

Application as Chemical Probes: The unique properties of fluorinated compounds, including their utility in 19F-NMR spectroscopy, make them valuable tools for studying biological systems. Fluorinated chromans could be developed as chemical probes to investigate specific biological processes.

The continued exploration of fluorinated chromans like this compound holds the potential to not only yield new therapeutic agents but also to deepen our fundamental understanding of how fluorine substitution influences molecular recognition and biological function. This knowledge will be invaluable for the broader field of medicinal chemistry and drug discovery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Fluorochroman-3-YL)methanamine, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves fluorination of chroman precursors followed by reductive amination. For example, fluorinated chroman derivatives (e.g., 6-Fluorochromone analogs ) can undergo nucleophilic substitution with ammonia or amine derivatives. Purity optimization includes:

- Chromatographic purification : Use HPLC or flash column chromatography to separate isomers (e.g., resolving stereochemical impurities).

- Recrystallization : Solvent systems like ethyl acetate/hexane improve crystalline purity .

- Monitoring reaction progress : Real-time FTIR or LC-MS ensures completion of fluorination and amination steps .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and computational methods:

- NMR : Compare - and -NMR shifts with predicted spectra (e.g., using ACD/Labs or ChemDraw simulations). Fluorine coupling patterns () confirm fluorochroman substitution .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] and fragmentation patterns (e.g., loss of -CHNH group) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (amine group reactivity) .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (volatile intermediates) .

- Waste disposal : Segregate halogenated waste (fluorine-containing byproducts) for professional treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

- Methodological Answer :

- Reproducibility checks : Validate experimental conditions (pH, temperature) across studies. For example, logP discrepancies may arise from different shake-flask vs. HPLC methods .

- Computational modeling : Use software like Schrödinger’s QikProp to predict logP and compare with empirical data .

- Interlaboratory collaboration : Share samples for cross-validation (e.g., NMR spectra across facilities to confirm purity) .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst optimization : Replace traditional Pd/C with Buchwald-Hartwig catalysts for selective amination .

- Microwave-assisted synthesis : Reduces reaction time and side products (e.g., overfluorination) .

- Table: Yield Optimization Techniques

| Technique | Yield Improvement | Reference |

|---|---|---|

| Solvent-free conditions | 15–20% | |

| Low-temperature amination | 10–12% |

Q. How does stereochemistry at the chroman 3-position influence the biological activity of this compound?

- Methodological Answer :

- Enantiomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate R/S isomers .

- In vitro assays : Test isomers against target receptors (e.g., GPCRs) to correlate stereochemistry with binding affinity .

- Molecular docking : Simulate interactions using AutoDock Vina to identify stereospecific binding pockets .

Q. What analytical approaches detect degradation products of this compound under accelerated stability conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), light, and humidity. Monitor via:

- UPLC-PDA : Identifies photodegradants (e.g., defluorinated byproducts) .

- GC-MS : Detects volatile degradation species (e.g., formaldehyde from amine oxidation) .

- Stability-indicating methods : Develop validated HPLC methods with resolution >2.0 between parent compound and degradants .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility parameter analysis : Calculate Hansen solubility parameters (δ) to rationalize discrepancies (e.g., δ mismatch in polar solvents) .

- Ternary phase diagrams : Map solubility in solvent mixtures (e.g., DMSO/water) to identify optimal conditions .

- Probe storage conditions : Degradation during storage (e.g., hygroscopicity) may artificially lower aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.